molecular formula C8H10N4 B2666762 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine CAS No. 1554425-57-8

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine

Cat. No.: B2666762
CAS No.: 1554425-57-8
M. Wt: 162.196
InChI Key: FEKLXONBZFVJMZ-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents .

Chemical Reactions Analysis

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes and inhibit their activity, thereby exerting its biological effects.

Comparison with Similar Compounds

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6(9)7-3-2-4-12-5-10-11-8(7)12/h2-6H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKLXONBZFVJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CN2C1=NN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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